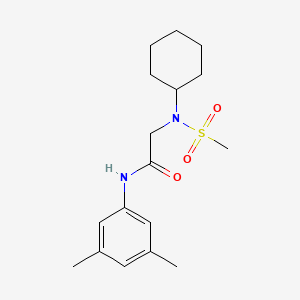
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide, also known as Compound X, is a synthetic compound that has been studied extensively for its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer, inflammation, and neurodegeneration. For example, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have a number of biochemical and physiological effects in various cell and animal models. For example, it has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant and anti-inflammatory effects, and to modulate various signaling pathways involved in cell survival, proliferation, and differentiation.
実験室実験の利点と制限
One advantage of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is that it has been extensively studied in vitro and in vivo, with a significant body of literature supporting its potential as a therapeutic agent. Additionally, it has been shown to have low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. Additionally, more research is needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X.
将来の方向性
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X. One area of interest is the development of more potent and selective analogs of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X, which may have improved therapeutic properties. Additionally, more research is needed to determine the optimal dosage and administration route for 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X, as well as its potential side effects and interactions with other drugs. Finally, more research is needed to determine the clinical efficacy of 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X in humans, which will require further preclinical and clinical trials.
合成法
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 1,2-dihydro-5-acenaphthylenamine in the presence of a base such as triethylamine. The resulting intermediate can be further reacted with acetic anhydride to yield 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been studied for its potential as a therapeutic agent in a number of different areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have anti-tumor activity in vitro and in vivo, with potential applications in the treatment of breast cancer, lung cancer, and glioblastoma. In inflammation research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have anti-inflammatory effects, with potential applications in the treatment of rheumatoid arthritis and other inflammatory diseases. In neurological research, 2-(4-chlorophenyl)-N-(1,2-dihydro-5-acenaphthylenyl)acetamide X has been shown to have neuroprotective effects, with potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO/c21-16-9-4-13(5-10-16)12-19(23)22-18-11-8-15-7-6-14-2-1-3-17(18)20(14)15/h1-5,8-11H,6-7,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOGLKKGSORULL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)
![2-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5794871.png)


![5-[(cyclopropylmethyl)thio]-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B5794894.png)



![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B5794930.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)

